
6-chloro-N-(oxan-4-yl)-4-(trifluoromethyl)pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-N-(oxan-4-yl)-4-(trifluoromethyl)pyridine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by its chemical formula C13H12ClF3N2O2 and is commonly referred to as CFTR inhibitor. In
作用機序
The mechanism of action of 6-chloro-N-(oxan-4-yl)-4-(trifluoromethyl)pyridine-2-carboxamide involves the inhibition of the CFTR protein, which regulates the transport of chloride ions across cell membranes. In individuals with cystic fibrosis, mutations in the CFTR gene result in the production of a defective protein that is unable to transport chloride ions properly. CFTR inhibitors such as 6-chloro-N-(oxan-4-yl)-4-(trifluoromethyl)pyridine-2-carboxamide have been shown to improve the function of the CFTR protein by increasing the stability of the protein and promoting its proper folding.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-chloro-N-(oxan-4-yl)-4-(trifluoromethyl)pyridine-2-carboxamide have been extensively studied. In vitro studies have shown that this compound is a potent inhibitor of the CFTR protein, with an IC50 value of 0.3 μM. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro, with an IC50 value of 2.5 μM. In vivo studies have shown that this compound is well-tolerated and has a low toxicity profile.
実験室実験の利点と制限
The advantages of using 6-chloro-N-(oxan-4-yl)-4-(trifluoromethyl)pyridine-2-carboxamide in lab experiments include its potent inhibitory activity against the CFTR protein and its low toxicity profile. However, the limitations of using this compound include its high cost and limited availability.
将来の方向性
There are several future directions for the study of 6-chloro-N-(oxan-4-yl)-4-(trifluoromethyl)pyridine-2-carboxamide. One potential direction is the development of more potent CFTR inhibitors that can improve the function of the CFTR protein in individuals with cystic fibrosis. Additionally, this compound could be studied for its potential use in other diseases that involve ion transport across cell membranes. Further research could also focus on the development of more cost-effective synthesis methods for this compound.
合成法
The synthesis of 6-chloro-N-(oxan-4-yl)-4-(trifluoromethyl)pyridine-2-carboxamide involves the reaction of 4-(trifluoromethyl)pyridine-2-carboxylic acid with oxan-4-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with thionyl chloride and subsequently reacted with 6-chloro-1-hexanol to yield the final product.
科学的研究の応用
6-chloro-N-(oxan-4-yl)-4-(trifluoromethyl)pyridine-2-carboxamide has been extensively studied for its potential applications in various scientific fields. One of the primary applications of this compound is in the treatment of cystic fibrosis. CFTR inhibitors such as 6-chloro-N-(oxan-4-yl)-4-(trifluoromethyl)pyridine-2-carboxamide have been shown to improve the function of the CFTR protein, which is mutated in individuals with cystic fibrosis. Additionally, this compound has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
6-chloro-N-(oxan-4-yl)-4-(trifluoromethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3N2O2/c13-10-6-7(12(14,15)16)5-9(18-10)11(19)17-8-1-3-20-4-2-8/h5-6,8H,1-4H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFHZNCSFLAVON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)C2=NC(=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(oxan-4-yl)-4-(trifluoromethyl)pyridine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2493959.png)


![2-(4-chlorophenoxy)-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide](/img/structure/B2493966.png)
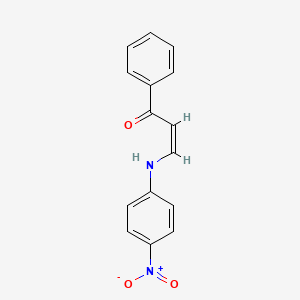
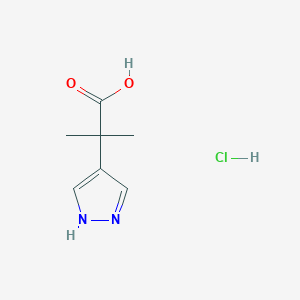
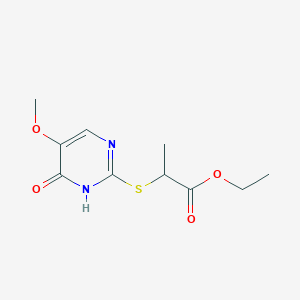
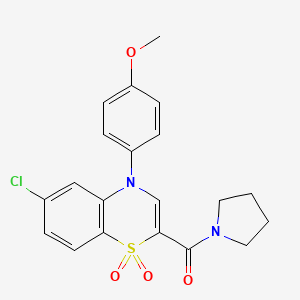

![N-(4-ethylbenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2493976.png)

![5,7-diphenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2493980.png)
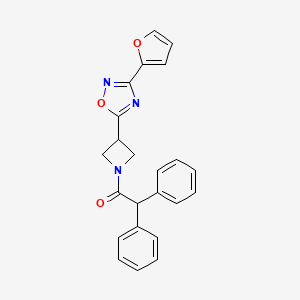
![Lithium;3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2,2-dimethylpropanoate](/img/structure/B2493982.png)